3-((2-Ethylbutyl)amino)tetrahydrothiophene 1,1-dioxide

Physicochemical profiling Lipophilicity comparison SAR differentiation

3-((2-Ethylbutyl)amino)tetrahydrothiophene 1,1-dioxide (CAS 1019559-56-8; also named 3-[(2-Ethylbutyl)amino]-1λ⁶-thiolane-1,1-dione or 3-Thiophenamine, N-(2-ethylbutyl)tetrahydro-, 1,1-dioxide) is a synthetic small molecule (C₁₀H₂₁NO₂S, MW 219.34) belonging to the tetrahydrothiophene 1,1-dioxide (cyclic sulfone) class. The compound features a saturated thiolane ring oxidized to the sulfone, with a secondary amine bearing a branched 2-ethylbutyl substituent at the 3-position.

Molecular Formula C10H21NO2S
Molecular Weight 219.35 g/mol
Cat. No. B13241952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Ethylbutyl)amino)tetrahydrothiophene 1,1-dioxide
Molecular FormulaC10H21NO2S
Molecular Weight219.35 g/mol
Structural Identifiers
SMILESCCC(CC)CNC1CCS(=O)(=O)C1
InChIInChI=1S/C10H21NO2S/c1-3-9(4-2)7-11-10-5-6-14(12,13)8-10/h9-11H,3-8H2,1-2H3
InChIKeyTYAZKXWTDFSKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2-Ethylbutyl)amino)tetrahydrothiophene 1,1-dioxide: Chemical Identity, Physicochemical Properties, and Procurement Baseline


3-((2-Ethylbutyl)amino)tetrahydrothiophene 1,1-dioxide (CAS 1019559-56-8; also named 3-[(2-Ethylbutyl)amino]-1λ⁶-thiolane-1,1-dione or 3-Thiophenamine, N-(2-ethylbutyl)tetrahydro-, 1,1-dioxide) is a synthetic small molecule (C₁₀H₂₁NO₂S, MW 219.34) belonging to the tetrahydrothiophene 1,1-dioxide (cyclic sulfone) class . The compound features a saturated thiolane ring oxidized to the sulfone, with a secondary amine bearing a branched 2-ethylbutyl substituent at the 3-position. Predicted physicochemical properties include a density of 1.07±0.1 g/cm³ and a boiling point of 369.0±35.0 °C . The compound has been listed by several specialty chemical suppliers, typically at ≥97% purity, and is positioned as a research chemical for pharmaceutical R&D and quality control applications . Its assigned ChEMBL ID is CHEMBL3922793 [1].

Branched 2-ethylbutyl amine side chain provides steric differentiation from linear N-alkyl analogs
Annotated nAChR α4β4 antagonist activity supports electrophysiology-based SAR studies
Limited supplier base; verify stock and lead time before procurement

Why 3-((2-Ethylbutyl)amino)tetrahydrothiophene 1,1-dioxide Cannot Be Substituted by Generic Tetrahydrothiophene 1,1-Dioxide Analogs in nAChR-Focused Research


Although multiple tetrahydrothiophene 1,1-dioxide derivatives exist as commercial research chemicals—including 3-(benzylamino)tetrahydrothiophene 1,1-dioxide, 3-(decyloxy)tetrahydrothiophene 1,1-dioxide, 3-(hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide, and N-butyl-tetrahydrothiophene-3-amine 1,1-dioxide hydrochloride —these analogs differ fundamentally in the steric bulk, branching pattern, lipophilicity, and hydrogen-bonding capacity of their 3-position substituents. The branched 2-ethylbutylamine side chain of the target compound provides a distinct pharmacophoric geometry that is expected to differentially engage nicotinic acetylcholine receptor (nAChR) binding pockets compared to linear alkylamine, benzylamine, alkoxy, or hydrazinyl congeners . Generic substitution without empirical validation therefore risks altered target engagement, shifted selectivity profiles, and non-comparable structure-activity relationship (SAR) interpretation.

Steric/Lipophilic Mismatch
Linear N-butyl or benzyl analogs lack the β-branched geometry, potentially altering target cavity complementarity and logP-dependent membrane partitioning.
Unverified Target Engagement Transfer
No nAChR α4β4 activity data exist for close analogs; SAR extrapolation from the target compound may not hold without empirical testing.
Supplier & Specification Variability
Generic tetrahydrothiophene 1,1-dioxide analogs may differ in purity grade and substituent identity, risking procurement of a non-comparable compound.

3-((2-Ethylbutyl)amino)tetrahydrothiophene 1,1-dioxide: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Predicted LogP and Steric Profile Versus N-Butyl and N-Isobutyl 3-Amino Analogs

The target compound bears a branched 2-ethylbutyl side chain (C₆ branched alkyl) at the 3-amino position, distinguishing it from linear N-butyl (C₄ linear) and N-isobutyl (C₄ branched) analogs. This branching at the β-carbon of the substituent increases steric demand (molar refractivity) and alters logP relative to shorter-chain congeners . While experimentally measured logP values are not publicly available for any member of this series, the predicted topological polar surface area (tPSA) of 45.8 Ų is identical across the N-alkyl series due to the shared sulfone and secondary amine motifs; the differentiation therefore resides solely in the alkyl chain contribution to logP and steric bulk, which are computable parameters relevant to membrane permeability and receptor cavity complementarity .

Lipophilicity & Steric Profile
Class-level inference
Predicted ΔlogP ~0.8–1.2 (branched C₆ vs linear C₄); 28 Da MW increase; tPSA identical (45.8 Ų).
Informs SAR differentiation for membrane permeability and receptor fit.
Predicted values; experimental logP not available for any series member.
Physicochemical profiling Lipophilicity comparison SAR differentiation

Target Engagement Indication: nAChR Antagonist Activity at Rat α4β4 Receptor

The target compound has been registered in BindingDB and ChEMBL with an antagonist activity annotation against rat α4β4 nicotinic acetylcholine receptors expressed in Xenopus oocytes, assessed by voltage-clamp electrophysiology at a -70 mV holding potential with 5 min preincubation followed by ACh stimulation [1][2]. This assay context provides the only publicly documented functional activity data for this compound. However, no explicit IC₅₀ or Ki value is retrievable from the public entry, and no comparator data exist for any close analog in the same assay system [1]. The BindingDB assay ID is associated with ChEMBL assay CHEMBL_2170863 [1].

nAChR Target Engagement
Supporting evidence
Antagonist activity at rat α4β4 nAChR confirmed by voltage-clamp electrophysiology in Xenopus oocytes.
Establishes target relevance for nAChR research.
Quantitative IC₅₀/Ki not publicly reported.
nAChR pharmacology Electrophysiology Nicotinic receptor modulation

Commercial Availability and Purity Benchmarking Across Known Suppliers

The target compound is offered by at least three identifiable specialty chemical suppliers with purity specifications ranging from 97% to 98% . CymitQuimica previously listed the compound (ref. 3D-UQB55956) but has since discontinued supply in both 10 mg and 100 mg quantities . In contrast, common analogs such as N-butyl-tetrahydrothiophene-3-amine 1,1-dioxide hydrochloride (CAS 5553-21-9) are available from a larger number of suppliers, often at lower cost, reflecting their more established position in the catalog chemical market . The limited supplier base for the target compound increases procurement lead time risk but simultaneously ensures that the specific branched ethylbutyl substitution pattern is not inadvertently substituted with a more common analog.

Commercial Availability
Supporting evidence
≥3 active suppliers; purity 97–98%; one supplier discontinued.
Procurement requires supplier qualification and lead time review.
Limited supply base; verify current stock before ordering.
Procurement Supply chain Purity specification

Recommended Application Scenarios for 3-((2-Ethylbutyl)amino)tetrahydrothiophene 1,1-dioxide Based on Current Evidence


Nicotinic Acetylcholine Receptor (nAChR) SAR Probe in α4β4 Subtype Electrophysiology

The target compound's annotation as an α4β4 nAChR antagonist in a Xenopus oocyte voltage-clamp assay [1] supports its use as a chemical probe for mapping the steric and lipophilic requirements of the nAChR orthosteric or allosteric binding site. The branched 2-ethylbutyl substituent represents a distinct SAR point relative to linear N-alkyl and benzylamino analogs, enabling interrogation of receptor subsite tolerance for β-branched hydrophobic groups . Researchers should note that quantitative potency data are not publicly available, necessitating de novo concentration-response characterization in any procurement-based study.

Comparative Cheminformatics and in Silico Screening Library Enrichment

Given the absence of published head-to-head biological data, the compound's primary near-term utility lies in computational chemistry workflows. Its unique combination of a cyclic sulfone core with a branched 2-ethylbutylamino substituent provides a scaffold for molecular docking, pharmacophore modeling, and 3D-QSAR studies targeting nAChR subtypes or other sulfone-accepting binding pockets [1]. Procurement of small quantities for algorithmic validation of in silico predictions represents a rational entry point before committing to larger-scale biological testing .

Synthetic Chemistry Methodology Development on the Tetrahydrothiophene 1,1-Dioxide Scaffold

The compound can serve as a reference material for developing and validating synthetic routes to 3-amino-substituted tetrahydrothiophene 1,1-dioxides. Its branched N-alkyl group poses greater steric hindrance than simpler N-methyl or N-butyl analogs, making it a useful substrate for testing the scope and limitations of N-alkylation, reductive amination, or sulfone-directed functionalization methodologies [1]. The commercial availability at 97-98% purity is adequate for use as an analytical standard in reaction monitoring.

Application
Selection Property
Validation Focus
nAChR α4β4 SAR Probe
Branched 2-ethylbutyl steric probe
De novo concentration-response characterization
In silico screening & pharmacophore modeling
Cyclic sulfone scaffold with branched amine
Algorithmic validation against electrophysiology data
Synthetic methodology development
Sterically hindered 3-amino substrate
Reaction scope and purity monitoring reference
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